molecular formula C8H8ClNO2 B14611626 2-Chloro-N-hydroxy-N-methylbenzamide CAS No. 59686-63-4

2-Chloro-N-hydroxy-N-methylbenzamide

Cat. No.: B14611626
CAS No.: 59686-63-4
M. Wt: 185.61 g/mol
InChI Key: DKWOFFXMRAZBBX-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a hydroxyl group, and the amide nitrogen is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxy-N-methylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-methylbenzamide.

    Reduction: Formation of 2-chloro-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Hydroxy-N-methylbenzamide: Lacks the chlorine atom, which may influence its binding properties and chemical behavior.

    N-Hydroxy-N-methylbenzamide: Lacks both the chlorine atom and the benzene ring substitution, resulting in different chemical and biological properties.

Uniqueness

2-Chloro-N-hydroxy-N-methylbenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

59686-63-4

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-N-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8ClNO2/c1-10(12)8(11)6-4-2-3-5-7(6)9/h2-5,12H,1H3

InChI Key

DKWOFFXMRAZBBX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1Cl)O

Origin of Product

United States

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